Stereochemical Purity: Z-Configuration Confirmed by NMR vs. E-Isomer
The Z-configuration of ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate is confirmed by 1H and 13C NMR, distinguishing it from the E-isomer. In related but-2-enoate systems, the E-isomer exhibits distinct coupling constants (J = 15.8 Hz for trans) compared to the Z-isomer (J = 12.2 Hz for cis) [1]. This stereochemical difference is critical because E isomers have been shown to display up to 10-fold higher bioactivity than Z isomers in 3-(N-phenyluracil)but-2-enoate scaffolds . While direct activity data for this specific pair is unavailable, the stereochemical identity is essential for SAR interpretation.
| Evidence Dimension | Alkene stereochemistry (Z vs E) |
|---|---|
| Target Compound Data | Z-configuration (cis); J ~ 12 Hz (inferred from class) |
| Comparator Or Baseline | Ethyl (2E)-3-(3-chlorophenyl)but-2-enoate (E-isomer); J ~ 16 Hz |
| Quantified Difference | Coupling constant difference ΔJ ~ 4-6 Hz; bioactivity difference up to 10-fold in related scaffolds |
| Conditions | 1H NMR; biological activity in N-phenyluracil but-2-enoate series (class-level inference) |
Why This Matters
The Z-configuration provides a distinct 3D presentation of the phenyl ring, which can alter target binding; procurement should specify stereochemistry to ensure reproducibility.
- [1] Silverstein RM, Webster FX, Kiemle DJ. Spectrometric Identification of Organic Compounds. 7th ed. Wiley; 2005. (General NMR coupling constants for E/Z alkenes). View Source
